Methyl 4-chloro-3-ethoxythiophene-2-carboxylate
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Overview
Description
Methyl 4-chloro-3-ethoxythiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including methyl 4-chloro-3-ethoxythiophene-2-carboxylate, often involves condensation reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-ethoxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Methyl 4-chloro-3-ethoxythiophene-2-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the development of local anesthetics . The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to methyl 4-chloro-3-ethoxythiophene-2-carboxylate include:
Methyl 3-ethoxythiophene-2-carboxylate: Similar structure but lacks the chlorine atom.
Methyl 4-chlorothiophene-2-carboxylate: Similar structure but lacks the ethoxy group.
Ethyl 4-chloro-3-ethoxythiophene-2-carboxylate: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both the chlorine and ethoxy groups can enhance its potential as a building block for the synthesis of more complex molecules with desired properties .
Properties
Molecular Formula |
C8H9ClO3S |
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Molecular Weight |
220.67 g/mol |
IUPAC Name |
methyl 4-chloro-3-ethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H9ClO3S/c1-3-12-6-5(9)4-13-7(6)8(10)11-2/h4H,3H2,1-2H3 |
InChI Key |
IEQTUIKLKBHLNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC=C1Cl)C(=O)OC |
Origin of Product |
United States |
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